4-Pyridin-3-yl-but-3-enoic acid

HDL-raising niacin analogue PGD2 flush

4-Pyridin-3-yl-but-3-enoic acid (synonym: 4-(3-pyridyl)-3-butenoic acid, CHEBI:179048) is a pyridine-substituted α,β-unsaturated monocarboxylic acid with molecular formula C₉H₉NO₂ and molecular weight 163.17 g/mol. It is an established intermediate in the nicotine degradation II and III pathways, where it is enzymatically reduced to 4-(3-pyridyl)-butanoate.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 1005327-54-7
Cat. No. B8355978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-3-yl-but-3-enoic acid
CAS1005327-54-7
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CCC(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)
InChIKeyMHVJWSPYMHAALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridin-3-yl-but-3-enoic Acid (CAS 1005327-54-7): Scientific Procurement & Differentiation Baseline


4-Pyridin-3-yl-but-3-enoic acid (synonym: 4-(3-pyridyl)-3-butenoic acid, CHEBI:179048) is a pyridine-substituted α,β-unsaturated monocarboxylic acid with molecular formula C₉H₉NO₂ and molecular weight 163.17 g/mol [1]. It is an established intermediate in the nicotine degradation II and III pathways, where it is enzymatically reduced to 4-(3-pyridyl)-butanoate [2]. The compound has been explicitly characterized in the patent literature as a non-flushing niacin analogue that retains HDL-raising activity comparable to niacin while markedly reducing prostaglandin D2 (PGD2)-mediated flush induction in THP-1 macrophages [3]. Its structural features include a trans-configured double bond conjugated with a pyridine ring at the 3-position, positioning a carboxylic acid moiety at a defined distance from the heterocycle, which is critical for its differential pharmacological profile versus saturated and carbonyl-containing analogs [3].

Why Generic Substitution of 4-Pyridin-3-yl-but-3-enoic Acid with In-Class Analogs Fails: Quantitative Evidence Gaps


Although several pyridinyl-butanoic and butenoic acid derivatives share apparent structural similarity, their biological performance diverges in functionally consequential ways that generic substitution cannot bridge. The saturated analog 4-(3-pyridyl)-butanoic acid lacks the conjugated double bond that enforces a rigid trans geometry essential for differential G-protein-coupled receptor engagement in the niacin flush pathway [1]. The 2-oxo derivative (E)-2-oxo-4-(pyridin-3-yl)-3-butenoic acid (3-PKB) functions as a covalent, chromophoric substrate for thiamin diphosphate-dependent decarboxylases rather than as a flush-sparing HDL modulator [2]. The positional isomer 4-(pyridin-3-yl)but-2-enoic acid relocates the carboxylate moiety relative to the pyridine ring, altering the pharmacophore geometry defined in patent US 8,889,720 B2 as critical for retaining HDL-raising activity while uncoupling flush induction [1]. These divergent properties arise from well-defined structural determinants—double bond position, oxidation state at C2, and carboxylate distance from the heterocycle—making each analog a distinct chemical entity that cannot be interchanged in mechanism-targeted research or lead optimization programs.

4-Pyridin-3-yl-but-3-enoic Acid: Product-Specific Quantitative Evidence Guide for Scientific Selection


HDL-Raising Potency Retention with Near-Complete Flush Signal Uncoupling Versus Niacin in Human Cell-Based Assays

In the Hep-G2 HDL uptake assay (a validated proxy for in vivo HDL-raising activity), 4-pyridin-3-yl-but-3-enoic acid (Compound 2035) reduced HDL uptake by Hep-G2 cells essentially as well as niacin (nicotinic acid), the clinical gold standard. In the orthogonal THP-1 macrophage PGD2 release assay (a proxy for the prostaglandin-mediated cutaneous flushing that limits niacin therapeutic compliance), Compound 2035 exhibited very much less ability to induce PGD2 release, whereas the structurally similar analogs 2040, 2038, and 2230A showed no HDL-raising activity yet were more potent than niacin in inducing flush [1]. The patent explicitly teaches that the trans double bond geometry, absence of a carbonyl oxygen at the position analogous to the niacin carboxyl group, and placement of the negatively charged carboxylate at a greater distance from the pyridine ring are the key structural determinants of this functional uncoupling [1].

HDL-raising niacin analogue PGD2 flush cardiovascular

Absence of Nicotinic Acetylcholine Receptor Agonism or Antagonism Versus trans-Metanicotine in Isolated Tissue Preparations

In isolated rabbit aortic strip and ileal segment preparations, trans-4-(3-pyridyl)-3-butenoic acid was tested alongside three other pyridine compounds (3-pyridylacetic acid, N-(3-pyridylacetyl)glycine, and nicotinuric acid) for both agonist and antagonist activity at nicotinic acetylcholine receptors. No stimulatory (agonist) activity was detected for trans-4-(3-pyridyl)-3-butenoic acid in either tissue preparation. In antagonist mode, pretreatment with trans-4-(3-pyridyl)-3-butenoic acid caused only a slight reduction in the contractile response to trans-metanicotine, in contrast to 3-pyridylacetic acid and N-(3-pyridylacetyl)glycine, which produced moderate to marked reductions [1]. This establishes that the carboxylic acid terminus eliminates the nicotinic agonist activity characteristic of the structurally analogous amine-terminated compound trans-metanicotine (RJR-2403), which is a known α4β2-selective neuronal nicotinic receptor ligand.

nicotinic receptor trans-metanicotine vascular pharmacology nicotine metabolite

Quantitative pKa Difference Versus Saturated Analog 4-(3-Pyridyl)-butanoic Acid Governs Ionization State at Physiological pH

The HMDB-predicted pKa (strongest acidic) of 4-(3-pyridyl)-3-butenoic acid is 3.92, with a predicted basic pKa of 4.96 [1]. In comparison, the saturated analog 4-(3-pyridyl)-butanoic acid, which lacks the conjugated double bond, has a predicted acidic pKa approximately 4.4–4.6 (class-level estimate for saturated β-aryl carboxylic acids). At physiological pH 7.4, the target compound exists predominantly as the carboxylate anion (conjugate base), with the double bond enhancing acid strength through extended conjugation of the enolate resonance. This ~0.5 log unit shift in pKa relative to the saturated analog translates to a ~3-fold difference in the undissociated:dissociated ratio, which affects membrane permeability, protein binding, and suitability for use in enzyme assays where the substrate must mimic the physiological ionization state of the nicotine degradation intermediate [2].

physicochemical property pKa ionization state metabolic intermediate

Defined Synthetic Route with Reported Yield from 3-Pyridinecarboxaldehyde Enables Reproducible Procurement Specifications

According to the experimental section of Patent US 8,889,720 B2, 4-pyridin-3-yl-but-3-enoic acid (Compound 2035) was synthesized in two steps from commercially available 3-pyridinecarboxaldehyde via a self-priming Wittig reaction with ethyl acrylate and triphenylphosphine (sealed tube, 140 °C, 4 h) to give ethyl 4-pyridin-3-yl-3-butenoate in 55% unoptimized yield, followed by ester hydrolysis and preparative HPLC purification to afford the target acid in nearly quantitative yield for the second step [1]. The patent explicitly notes that the Wittig reaction yield was not fully optimized, providing a clear benchmark for process improvement. In contrast, the 2-oxo analog 3-PKB requires a modified Stecher–Ryder procedure with potassium salt formation and subsequent acid liberation, a route that involves additional steps and handling of a less stable α-keto acid intermediate [2]. The defined two-step route with a stable, isolable ester intermediate confers advantages in lot-to-lot consistency and scalability for procurement at research-grade quantities (typically ≥95% purity).

synthetic methodology Wittig reaction yield quality specification

Quantified Steady-State Concentration in Human Nicotine Metabolism Tracking: Baseline for Biomarker Assay Development

In a controlled nicotine metabolism study quantifying urinary metabolite profiles, 4-(3-pyridyl)-3-butenoic acid was measured at steady-state concentrations of 81.87 ± 11.12 ng/mL in control subjects, rising to 191.73 ± 29.32 ng/mL (timepoint T1) and 186.18 ± 15.17 ng/mL (timepoint T2) in the experimental group, representing 0.31% and 0.29% of total nicotine metabolites, respectively [1]. By comparison, the structurally related downstream metabolite 4-hydroxy-4-(3-pyridyl)-butanoic acid was undetectable in controls (0.00 ± 0.00) and reached 501.66 ± 41.90 ng/mL (T1) and 501.21 ± 25.30 ng/mL (T2), representing 0.82% and 0.77% of metabolites [1]. The ~2.5-fold difference in abundance between the unsaturated intermediate and its hydroxylated downstream product, coupled with the distinct temporal profiles, establishes quantitative benchmarks necessary for developing LC-MS/MS multiple reaction monitoring (MRM) assays that require authentic reference standards of each pathway intermediate for accurate quantification.

nicotine metabolism biomarker LC-MS/MS smoking cessation

Enzyme Substrate Specificity: Target Compound Lacks the 2-Oxo Group Required for ThDP-Dependent Decarboxylase Covalent Adduct Formation

The 2-oxo derivative (E)-2-oxo-4-(pyridin-3-yl)-3-butenoic acid (3-PKB) functions as a covalent, chromophoric alternate substrate for benzoylformate decarboxylase (BFDC) from Pseudomonas putida, forming a ThDP-bound pre-decarboxylation intermediate with λmax at 477 nm and a post-decarboxylation enamine intermediate with λmax at 437 nm, enabling real-time kinetic monitoring of individual catalytic steps [1]. The target compound 4-pyridin-3-yl-but-3-enoic acid lacks the α-keto group at C2, and therefore cannot form the thiazolium ylide covalent adduct with ThDP that is the mechanistic hallmark of this enzyme class. High-resolution (1.34 Å) crystallographic analysis of the BFDC–PAA–ThDP adduct confirms the tetrahedral nature of the C2α-ThDP bond that is unattainable without the 2-oxo functionality [1]. For researchers studying ThDP-dependent decarboxylation mechanisms, 4-pyridin-3-yl-but-3-enoic acid serves as an essential negative control and structural comparator that isolates the contribution of the α-keto group to substrate recognition and covalent catalysis, whereas 3-PKB functions as the active mechanistic probe.

enzyme substrate thiamin diphosphate decarboxylase mechanistic probe

4-Pyridin-3-yl-but-3-enoic Acid: Best-Fit Research & Industrial Application Scenarios Based on Quantitative Evidence


Lead Compound for Flush-Attenuated Niacin Replacement Therapy Development

As demonstrated in patent US 8,889,720 B2, 4-pyridin-3-yl-but-3-enoic acid (Compound 2035) is the only characterized pyridinyl-butenoic acid that retains HDL-raising activity equivalent to niacin in the Hep-G2 cellular assay while markedly reducing PGD2 release in THP-1 macrophages, the mechanistic proxy for niacin-induced cutaneous flushing [1]. Structurally similar analogs (2040, 2038, 2230A) fail to recapitulate this functional uncoupling, confirming that the trans double bond geometry and absence of a carbonyl oxygen are essential pharmacophoric elements. Pharmaceutical research teams pursuing flush-free niacin alternatives for dyslipidemia should prioritize procurement of this compound as the definitive starting scaffold for structure–activity relationship (SAR) expansion, particularly for substitutions at the para position of the pyridine ring, which the patent identifies as a vector for further enhancing HDL-raising potency while maintaining flush attenuation [1].

Authentic Reference Standard for LC-MS/MS Nicotine Metabolite Biomarker Quantification

The quantitative urinary profiling data from controlled human nicotine metabolism studies establish that 4-(3-pyridyl)-3-butenoic acid circulates at 81.87–191.73 ng/mL and constitutes 0.29–0.31% of total nicotine metabolites, placing it at a distinct abundance tier relative to the hydroxylated downstream metabolite 4-hydroxy-4-(3-pyridyl)-butanoic acid (501.21–501.66 ng/mL; 0.77–0.82%) [1]. Clinical and forensic toxicology laboratories developing validated LC-MS/MS methods for comprehensive nicotine metabolite panels require an authentic, high-purity reference standard of this specific intermediate to establish calibrated quantification ranges, determine limits of detection and quantification (LOD/LOQ), and correct for matrix effects in urine—all of which are compound-specific parameters that cannot be interpolated from a different pathway intermediate [1].

Negative Control for Nicotinic Acetylcholine Receptor Pharmacology Studies

In isolated tissue preparations, 4-pyridin-3-yl-but-3-enoic acid exhibits no nicotinic agonist activity and only a slight antagonist effect, in contrast to its amine-terminated structural analog trans-metanicotine (RJR-2403), which is a well-characterized α4β2-selective neuronal nicotinic receptor agonist [1]. Neuroscience and pharmacology groups studying nicotinic receptor subtype selectivity should procure this compound as a rigorously characterized negative control, enabling experimental designs that differentiate receptor-mediated effects of amine-containing pyridinyl-butenyl ligands from non-specific actions attributable to the pyridine scaffold or carboxylic acid functionality [1].

Structural Control Compound for ThDP-Dependent Decarboxylase Mechanistic Studies

The absence of the α-keto group in 4-pyridin-3-yl-but-3-enoic acid precludes covalent ThDP adduct formation with benzoylformate decarboxylase (BFDC), whereas the 2-oxo analog 3-PKB forms two spectroscopically distinguishable covalent intermediates (λmax 477 nm and 437 nm) structurally verified at 1.34 Å resolution [1]. Enzymology laboratories investigating ThDP-dependent decarboxylation mechanisms should procure both compounds as a matched substrate/control pair: 3-PKB serves as the chromophoric mechanistic probe for stopped-flow kinetic analysis, while the target compound provides the essential negative control that confirms the α-keto group's necessity for covalent catalysis, eliminating alternative interpretations based on non-covalent pyridine ring binding [1].

Quote Request

Request a Quote for 4-Pyridin-3-yl-but-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.